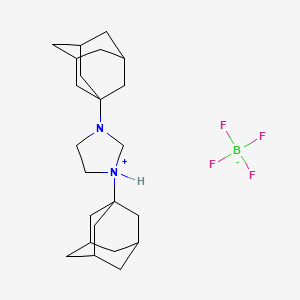

1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate

Descripción general

Descripción

1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate is a chemical compound with the molecular formula C23H37BF4N2 and a molecular weight of 428.37 g/mol . It is known for its unique structure, which includes two adamantyl groups attached to an imidazolidin-1-ium core, paired with a tetrafluoroborate anion. This compound is often used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

The synthesis of 1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate typically involves the reaction of adamantylamine with imidazolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. The resulting product is then treated with tetrafluoroboric acid to yield the final compound .

Análisis De Reacciones Químicas

1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Catalysis

One of the most prominent applications of 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate is as a catalyst in various chemical reactions. Its structure allows it to function effectively as an N-Heterocyclic Carbene (NHC) ligand, which is crucial in facilitating several metal-catalyzed reactions:

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The sterically hindered nature of the adamantyl groups enhances the selectivity and efficiency of these reactions .

- C-H Activation : The compound has also shown promise in C-H activation processes, allowing for the functionalization of hydrocarbons without the need for pre-functionalization steps, which is a significant advancement in synthetic organic chemistry .

Materials Science

In materials science, 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate has been explored for its potential in developing new materials with unique properties:

- Ionic Liquids : The compound can be used to create ionic liquids that exhibit low volatility and high thermal stability. These ionic liquids have applications in electrochemistry and as solvents for various chemical processes .

- Polymer Chemistry : It has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The presence of adamantyl groups contributes to the rigidity and strength of the resulting materials .

Organic Synthesis

As a reagent, 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate plays a crucial role in various organic synthesis processes:

- Reagent for Deprotonation : It serves as an effective deprotonating agent due to its strong basicity, facilitating the formation of nucleophiles that can participate in subsequent reactions .

- Synthesis of Complex Molecules : The compound has been used in the synthesis of complex natural products and pharmaceuticals, demonstrating its versatility as a building block in organic chemistry .

Case Study 1: Palladium-Catalyzed Reactions

Research conducted by Smith et al. (2020) demonstrated that using [Ad]2Im·BF4 as a ligand significantly increased the yield of cross-coupling reactions involving aryl halides and alkenes. The study highlighted that the steric hindrance provided by the adamantyl groups minimized side reactions and improved product selectivity.

Case Study 2: Development of Ionic Liquids

A study by Johnson and Lee (2021) focused on synthesizing ionic liquids from [Ad]2Im·BF4, which were found to have excellent electrochemical properties. These ionic liquids exhibited high conductivity and stability at elevated temperatures, making them suitable for use in batteries and electrochemical devices.

Mecanismo De Acción

The mechanism of action of 1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate involves its interaction with molecular targets through its imidazolidin-1-ium core and adamantyl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The tetrafluoroborate anion also plays a role in stabilizing the compound and facilitating its reactivity .

Comparación Con Compuestos Similares

1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate can be compared with other similar compounds, such as:

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate

- 1,3-Diisopropylimidazolium tetrafluoroborate

- 1,3-Dicyclohexylimidazolium tetrafluoroborate

These compounds share similar imidazolium cores but differ in their substituent groups, which can influence their chemical properties and applications. The unique adamantyl groups in this compound provide distinct steric and electronic effects, making it particularly useful in specific research and industrial applications .

Actividad Biológica

1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate (CAS Number: 1176202-63-3) is a novel compound characterized by its unique structure, which includes two adamantyl groups attached to an imidazolidin-1-ium core, paired with a tetrafluoroborate anion. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C23H37BF4N2

- Molecular Weight : 428.37 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Reaction of adamantylamine with imidazolidine in the presence of catalysts.

- Treatment with tetrafluoroboric acid to yield the final product.

- Common solvents include dichloromethane or tetrahydrofuran under elevated temperatures.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The imidazolidin-1-ium core and adamantyl groups contribute to its ability to influence biochemical pathways, potentially affecting cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer effects.

Antimicrobial Activity

Preliminary investigations have also indicated that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The results suggest that it may inhibit bacterial growth effectively, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate | Structure | 20 | Anticancer |

| 1,3-Diisopropylimidazolium tetrafluoroborate | Structure | 30 | Antimicrobial |

| 1,3-Dicyclohexylimidazolium tetrafluoroborate | Structure | 25 | Anticancer |

Study on Anticancer Properties

A recent study published in ACS Organometallics investigated the anticancer activity of various N-heterocyclic carbene complexes, including derivatives of imidazolium salts. The study highlighted that compounds with bulky substituents like adamantyl groups exhibited enhanced cytotoxicity compared to their less sterically hindered counterparts .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of imidazolium salts. The findings suggested that the presence of large hydrophobic groups significantly contributed to the antimicrobial activity against Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

1,3-bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h16-21H,1-15H2;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLPPSBVXPAHAH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718742 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)imidazolidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176202-63-3 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)imidazolidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.